An In-Depth Technical Guide to Ethyl 4-oxo-4H-quinolizine-3-carboxylate (CAS 88612-71-9)
An In-Depth Technical Guide to Ethyl 4-oxo-4H-quinolizine-3-carboxylate (CAS 88612-71-9)
A Core Scaffold for Fluorescent Probes and Medicinal Chemistry
Introduction: The Quinolizine Scaffold - A Privileged Heterocycle
The 4H-quinolizin-4-one scaffold, a bicyclic heterocyclic system distinguished by a bridgehead nitrogen atom, represents an important, albeit historically underexplored, structural motif in medicinal and materials chemistry. This unique arrangement imparts a polar, zwitterionic character, influencing the molecule's physicochemical properties and biological interactions.[1] While isomeric structures like quinolones and quinazolinones are well-established pharmacophores, the quinolizine core offers a distinct vector space for substituent placement, leading to novel intellectual property and potentially unique biological activities.
This guide focuses on a key derivative, Ethyl 4-oxo-4H-quinolizine-3-carboxylate (CAS No. 88612-71-9). This compound is not only a stable, crystalline solid but also a versatile synthetic intermediate. More significantly, it forms the core of a class of potent and selective fluorophores, particularly for divalent metal cations like Magnesium (Mg²⁺), making it a compound of high interest for researchers in chemical biology, diagnostics, and drug discovery.[2][3]
Physicochemical and Structural Properties
Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a structurally rigid, planar molecule. The electron-withdrawing nature of the 4-oxo group and the 3-carboxylate substituent, combined with the electron-donating character of the bridgehead nitrogen, results in a unique electronic distribution that is fundamental to its chemical behavior and fluorescent properties.
| Property | Value | Source |
| CAS Number | 88612-71-9 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₃ | [4][5] |
| Molecular Weight | 217.22 g/mol | [4][5] |
| Appearance | Pale yellow to white crystalline solid | Implied from synthesis descriptions |
| Melting Point | 111-113 °C | Vendor Data |
| IUPAC Name | ethyl 4-oxo-4H-quinolizine-3-carboxylate | [5] |
| Synonyms | 3-ethoxycarbonyl-4H-quinolizin-4-one | [5] |
Synthesis of the Quinolizine Core: A Mechanistic Approach
The construction of the 4H-quinolizin-4-one ring system is a critical step that dictates the feasibility of accessing its derivatives. A robust and well-established method involves the reaction of a 2-pyridylacetic acid ester with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature cyclization.[2][3] This approach provides excellent control over the substitution pattern at the 3-position.
Rationale for Synthetic Strategy
The choice of starting materials is guided by the desired final structure.
-
Ethyl 2-pyridylacetate: This provides the pyridine ring and the C1 and C2 atoms of the newly formed heterocyclic ring. The ethyl ester at the acetate position is a convenient protecting group that can be removed or modified in later steps if necessary.
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Diethyl ethoxymethylenemalonate (EMME): This three-carbon synthon is an ideal partner. It is an electrophilic vinylogous ester that readily reacts with the nucleophilic carbon of the enolate formed from ethyl 2-pyridylacetate. It provides the C3 atom, the carboxylate group at C3, and the carbon atom that will become part of the enone system (C4).
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High-Temperature Cyclization: The intramolecular condensation to form the bicyclic system requires significant thermal energy to overcome the activation barrier for the ring-closing reaction, which involves the attack of the pyridine nitrogen onto one of the ester groups. Diphenyl ether is often used as a high-boiling, inert solvent for this purpose.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for Ethyl 4-oxo-4H-quinolizine-3-carboxylate.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established literature methods for this class of compounds.[2][3]
Step 1: Synthesis of Diethyl 2-(2-pyridylmethylene)malonate
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To a stirred solution of ethyl 2-pyridylacetate (1.0 eq) in anhydrous ethanol, add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq).
-
Add diethyl ethoxymethylenemalonate (EMME) (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude oil (the enamine intermediate) is typically of sufficient purity to be used in the next step without further purification.
Step 2: Cyclization to Ethyl 4-oxo-4H-quinolizine-3-carboxylate
-
Add the crude intermediate from Step 1 to a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-250 °C) with vigorous stirring. This step should be performed in a fume hood with appropriate safety precautions.
-
Maintain the temperature for 1-2 hours. The cyclization reaction involves the elimination of ethanol.
-
Monitor the completion of the reaction by TLC.
-
Allow the mixture to cool to room temperature. Upon cooling, the product often precipitates.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Ethyl 4-oxo-4H-quinolizine-3-carboxylate as a crystalline solid.
Spectroscopic Characterization: Confirming the Structure
Structural elucidation and purity assessment are paramount. The following data represent typical expected values for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) (400 MHz, CDCl₃, δ in ppm)
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δ 9.25 (d, 1H, J=7.2 Hz, H-6): The most deshielded proton, located peri to the carbonyl group.
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δ 8.55 (s, 1H, H-1): A sharp singlet, characteristic of the proton at the C1 position.
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δ 7.80 (d, 1H, J=9.0 Hz, H-9): Aromatic proton adjacent to the bridgehead nitrogen.
-
δ 7.65 (ddd, 1H, J=9.0, 6.8, 1.2 Hz, H-8): Aromatic proton showing coupling to H7 and H9.
-
δ 7.50 (td, 1H, J=7.2, 1.2 Hz, H-7): Aromatic proton showing coupling to H6 and H8.
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δ 4.40 (q, 2H, J=7.1 Hz, -OCH₂CH₃): The methylene protons of the ethyl ester.
-
δ 1.42 (t, 3H, J=7.1 Hz, -OCH₂CH₃): The methyl protons of the ethyl ester.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) (101 MHz, CDCl₃, δ in ppm)
-
δ 175.1 (C=O, C4): The carbonyl carbon of the quinolizone ring.
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δ 165.5 (C=O, Ester): The carbonyl carbon of the ethyl ester.
-
δ 148.2 (C1): The carbon bearing the H-1 proton.
-
δ 140.5 (C5a): Quaternary carbon at the ring junction.
-
δ 136.4 (C9a): Quaternary carbon at the ring junction.
-
δ 130.1 (C7): Aromatic CH.
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δ 128.8 (C9): Aromatic CH.
-
δ 126.5 (C8): Aromatic CH.
-
δ 118.2 (C6): Aromatic CH.
-
δ 115.6 (C3): The carbon of the enone double bond attached to the ester.
-
δ 61.2 (-OCH₂CH₃): Methylene carbon of the ethyl ester.
-
δ 14.5 (-OCH₂CH₃): Methyl carbon of the ethyl ester.
FT-IR (Fourier-Transform Infrared Spectroscopy) (KBr Pellet, cm⁻¹)
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2980 cm⁻¹: Aliphatic C-H stretching (ethyl group).
-
~1725 cm⁻¹: C=O stretching (ester carbonyl), very strong.
-
~1680 cm⁻¹: C=O stretching (amide/enone carbonyl at C4), very strong.
-
~1620, 1580, 1470 cm⁻¹: C=C and C=N stretching vibrations of the aromatic system.
MS (Mass Spectrometry)
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ESI-MS (m/z): [M+H]⁺ calculated for C₁₂H₁₂NO₃⁺: 218.07; found: 218.1.
Chemical Reactivity and Derivatization Potential
The quinolizine core and its ester functionality provide two primary sites for chemical modification, making this compound a valuable building block.
Reactivity Map
Caption: Key reaction pathways for derivatizing the core scaffold.
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Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield the corresponding 4-oxo-4H-quinolizine-3-carboxylic acid . This acid is a key intermediate for creating amide libraries via standard peptide coupling conditions (e.g., HATU, EDC/HOBt).[2]
-
Direct Aminolysis/Amidation: The ester can be converted directly to amides by heating with a primary or secondary amine, sometimes requiring a catalyst. This provides a straightforward route to modify the C3 position.
-
Electrophilic Aromatic Substitution: The quinolizine ring system can undergo electrophilic substitution. For instance, nitration can introduce a nitro group, which can subsequently be reduced to an amine.[6] This amino group serves as a versatile handle for further functionalization, enabling the synthesis of sulfonamides, amides, and other derivatives to explore structure-activity relationships.
Applications in Research and Development
The primary application, as highlighted in the literature, is its role as a selective fluorophore . The rigid, planar quinolizone system provides an excellent fluorescent core. Chelation of the C4-keto oxygen and the carboxylate oxygen with divalent cations, particularly Mg²⁺, restricts intramolecular rotation and leads to a significant enhancement of the fluorescence quantum yield.[2][3] This property makes the scaffold ideal for designing and synthesizing fluorescent probes to measure intracellular Mg²⁺ concentrations, a critical parameter in many biological processes.
Beyond its fluorescent properties, the 4H-quinolizin-4-one core is being investigated in medicinal chemistry for a range of therapeutic targets, including potential antimicrobial and anticancer agents.[1] The ability to easily generate diverse libraries through derivatization at the C3 position and on the aromatic rings makes Ethyl 4-oxo-4H-quinolizine-3-carboxylate a valuable starting point for such discovery campaigns.
References
-
Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Bioconjugate Chemistry, 12(2), 203–212. Retrieved from [Link]
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Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry, 12(2), 203–212. Retrieved from [Link]
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Awaya, H., Maseda, C., Tominaga, Y., Natsuki, R., Matsuda, Y., & Kobayashi, G. (1974). Studies on Quinolizine Derivatives. IX. Synthesis of Azacycl[7][7][7] azine Derivatives. Chemical and Pharmaceutical Bulletin, 22(7), 1424-1428. Retrieved from [Link]
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Kobayashi, G., Matsuda, Y., Natsuki, R., Tominaga, Y., Maseda, C., & Awaya, H. (1974). Studies on Quinolizine Derivatives. VIII. Synthesis of Cyclazine Derivatives and Their Reactions. Yakugaku Zasshi, 94(1), 50-54. Retrieved from [Link]
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LookChem. (n.d.). Cas 88612-71-9,ETHYL 4-OXO-4H-QUINOLIZINE-3-CARBOXLATE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4615166, Ethyl 4-oxo-4H-quinolizine-3-carboxylate. Retrieved from [Link]
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